molecular formula C17H18N2O3S B586223 N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine CAS No. 1391068-09-9

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine

Katalognummer: B586223
CAS-Nummer: 1391068-09-9
Molekulargewicht: 330.402
InChI-Schlüssel: XZBPUXNKKKMWON-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (CAS 1391068-09-9) is a fine chemical with a molecular formula of C 17 H 18 N 2 O 3 S and a molecular weight of 330.4 g/mol . It is categorized as a pharmaceutical impurity and metabolite, playing a significant role in advanced research and development . Its primary research application is as a metabolite of Atazanavir, a medication used in antiretroviral therapy . As such, this compound is an critical reference standard in pharmaceutical analysis for studying the metabolic fate, bioavailability, and clearance of the parent drug. Researchers utilize it in mass spectrometry and chromatography for the accurate quantification of drug-related compounds in biological samples, which is essential for understanding pharmacokinetics and ensuring drug safety . The compound should be stored under specific conditions to maintain stability, requiring a refrigerator at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(2R)-2-acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBPUXNKKKMWON-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Atazanavir Metabolite N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

For distribution among: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structure, proposed metabolic formation, and analytical characterization of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, a potential metabolite of the human immunodeficiency virus (HIV) protease inhibitor, Atazanavir. While not extensively documented in publicly available literature, the formation of this mercapturic acid conjugate is a chemically plausible consequence of Atazanavir's biotransformation. This guide synthesizes established principles of drug metabolism, including bioactivation and glutathione conjugation, with the known metabolic pathways of Atazanavir to offer a scientifically grounded framework for understanding and identifying this metabolite. Detailed methodologies for its structural elucidation using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are presented. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who are engaged in the study of Atazanavir and its metabolic fate.

Introduction to Atazanavir and its Metabolism

Atazanavir is an azapeptide HIV-1 protease inhibitor that plays a crucial role in combination antiretroviral therapy (cART).[1][2] Its intricate chemical structure provides a high affinity for the active site of the HIV protease, effectively inhibiting the cleavage of viral polyproteins and thus preventing the maturation of new, infectious virions.[3] The metabolism of Atazanavir is extensive and primarily occurs in the liver, mediated largely by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isozyme.[2]

The primary metabolic pathways of Atazanavir include mono- and di-oxygenation.[4] Other documented, albeit minor, biotransformation routes consist of N-dealkylation, hydrolysis, and glucuronidation.[4] These metabolic processes result in a variety of circulating metabolites, some of which may contribute to the drug's overall efficacy or toxicity profile. The formation of reactive intermediates during metabolism is a critical aspect of drug safety assessment, as these species can covalently bind to cellular macromolecules, including proteins and DNA. A key detoxification pathway for such reactive intermediates is conjugation with the endogenous antioxidant, glutathione (GSH).[5]

This guide focuses on a putative metabolite, N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, which is the mercapturic acid derivative resulting from the conjugation of a reactive Atazanavir intermediate with glutathione.

The [4-(2-pyridinyl)benzyl] Moiety of Atazanavir

A crucial structural component of Atazanavir is the [4-(2-pyridinyl)phenyl]methyl group, commonly referred to as the 4-(2-pyridinyl)benzyl moiety.[6][7] This substructure is integral to the drug's interaction with the HIV protease. From a metabolic standpoint, benzylic carbons are known sites of oxidative metabolism.[8] The chemical environment of this specific benzyl group in Atazanavir makes it a plausible site for bioactivation.

G cluster_atazanavir Atazanavir Structure cluster_moiety [4-(2-pyridinyl)benzyl] Moiety atazanavir_img atazanavir_img moiety Highlighting the [4-(2-pyridinyl)benzyl] group

Caption: Chemical structure of Atazanavir highlighting the [4-(2-pyridinyl)benzyl] moiety.

Proposed Metabolic Pathway to N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine

The formation of a mercapturic acid derivative suggests a metabolic pathway involving the generation of an electrophilic intermediate that is subsequently detoxified by glutathione.[5] The following sections outline a plausible sequence of events leading to the formation of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine.

Bioactivation at the Benzylic Carbon

The initial and rate-limiting step in this proposed pathway is the oxidation of the benzylic carbon within the [4-(2-pyridinyl)benzyl] moiety of Atazanavir. This reaction is likely catalyzed by CYP450 enzymes, leading to the formation of a benzylic carbocation or a related reactive species. Such bioactivation of benzylic positions is a recognized mechanism in drug metabolism that can lead to the formation of reactive intermediates.[8][9]

Glutathione Conjugation

The resulting electrophilic intermediate is then subject to nucleophilic attack by the thiol group of glutathione (GSH).[10] This conjugation reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), results in the formation of a stable S-substituted glutathione conjugate.[11][12] This step represents a critical detoxification event, neutralizing the reactive metabolite before it can interact with other cellular components.

Conversion to Mercapturic Acid

The glutathione conjugate is not typically excreted directly but undergoes further enzymatic processing.[5] This involves the sequential cleavage of the glutamate and glycine residues by γ-glutamyltranspeptidase and a dipeptidase, respectively, to yield the corresponding cysteine conjugate.[5] The final step is the N-acetylation of the cysteine conjugate by N-acetyltransferase to form the mercapturic acid, N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, which is then readily excreted in the urine.[13]

G A Atazanavir ([4-(2-pyridinyl)benzyl] moiety) B Reactive Electrophilic Intermediate (Benzylic Carbocation) A->B CYP450 Oxidation C Glutathione Conjugate B->C + Glutathione (GSH) (GST catalyzed) D Cysteine Conjugate C->D - Glutamate - Glycine E N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (Mercapturic Acid) D->E + Acetyl-CoA (N-acetyltransferase)

Caption: Proposed metabolic pathway for the formation of the target metabolite.

Structural Elucidation and Analytical Methodologies

The definitive identification and structural characterization of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine in biological matrices require a combination of sophisticated analytical techniques. The availability of a deuterated analytical standard for this metabolite is a significant advantage for its quantification.[14]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the preferred method for the separation of Atazanavir and its metabolites from complex biological samples such as plasma, urine, or liver microsomes.[15][16] A typical HPLC method would utilize a C18 column with a gradient elution program employing a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).[17] The chromatographic conditions must be optimized to achieve adequate resolution of the parent drug, the target metabolite, and other potential metabolites.

Table 1: Example HPLC Parameters for Atazanavir Metabolite Analysis

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides high-resolution separation of parent drug and metabolites.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Buffers the mobile phase and aids in ionization for MS detection.
Mobile Phase B AcetonitrileProvides the necessary organic strength for elution of hydrophobic compounds.
Gradient 5% to 95% B over 15 minutesEnsures elution of a wide range of analytes with varying polarities.
Flow Rate 0.3 mL/minCompatible with standard ESI-MS interfaces.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLMinimizes band broadening.
Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is indispensable for the sensitive and selective detection and structural elucidation of drug metabolites.[15] Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of Atazanavir and its metabolites.

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the protonated molecule [M+H]+, allowing for the determination of its elemental composition. For N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, the expected protonated molecular ion would be at m/z 330.1225 (C17H19N2O3S+).

Collision-induced dissociation (CID) of the precursor ion will generate a characteristic fragmentation pattern. Key fragment ions would be expected from the cleavage of the thioether bond, the loss of the acetyl group, and fragmentation of the cysteine moiety.[18] The fragmentation of the [4-(2-pyridinyl)benzyl] portion would also provide structural confirmation.

G A Precursor Ion [M+H]+ B Fragment 1 Loss of Acetyl Group A->B C Fragment 2 Cleavage of Thioether Bond A->C D Fragment 3 [4-(2-pyridinyl)benzyl]+ A->D

Caption: Conceptual fragmentation pattern for the target metabolite in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides valuable information on molecular weight and fragmentation, NMR spectroscopy is the gold standard for unambiguous structure determination. For the characterization of an isolated or synthesized standard of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine, a suite of 1D and 2D NMR experiments would be employed.

  • ¹H NMR: The proton NMR spectrum would reveal characteristic signals for the aromatic protons of the pyridinyl and phenyl rings, the benzylic methylene protons, and the protons of the N-acetyl-L-cysteine moiety.[19]

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the covalent linkage between the [4-(2-pyridinyl)benzyl] group and the sulfur atom of the cysteine residue.

Synthesis of an Authentic Standard

The synthesis of an authentic standard of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is crucial for the validation of analytical methods and for definitive structural confirmation. A plausible synthetic route would involve the reaction of N-acetyl-L-cysteine with a reactive derivative of 4-(2-pyridinyl)benzyl alcohol, such as 4-(2-pyridinyl)benzyl bromide, under basic conditions.[20][21] Purification of the final product would likely be achieved through crystallization or preparative HPLC.

Conclusion

The formation of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine as a metabolite of Atazanavir is a scientifically sound hypothesis based on established principles of drug metabolism. Bioactivation of the [4-(2-pyridinyl)benzyl] moiety to a reactive electrophile, followed by detoxification via the mercapturic acid pathway, represents a plausible metabolic fate. The analytical methodologies outlined in this guide, including HPLC, MS, and NMR, provide a robust framework for the identification, characterization, and quantification of this metabolite. Further investigation into the formation of this and other GSH-derived metabolites of Atazanavir is warranted to gain a more complete understanding of its disposition and to assess any potential toxicological implications.

References

  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. (2022). MDPI. Available at: [Link]

  • Inversion of enantioselectivity in glutathione conjugation of 9,10-dihydrobenzo[a]pyrene 7,8-oxide in hepatic cytosol of rats following induction of hepatic hyperplastic nodules by chemical carcinogens. (n.d.). PubMed.
  • Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjug
  • Mercapturic Acids. (n.d.). International Society for the Study of Xenobiotics. Available at: [Link]

  • Glutathione-Mediated Conjugation of Anticancer Drugs. (2022). Encyclopedia.pub. Available at: [Link]

  • Formation of mercapturic acid. Glutathione S–transferase (1) catalyzes... (n.d.). ResearchGate. Available at: [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (2021). MDPI. Available at: [Link]

  • Mercapturic acid. (n.d.). Wikipedia. Available at: [Link]

  • Conjugation With Glutathione and Mercapturic Acid Formation. (n.d.). Biotransformation of Drugs. Available at: [Link]

  • ATAZANAVIR. (n.d.). precisionFDA. Available at: [Link]

  • Chemical structure of atazanavir. (n.d.). ResearchGate. Available at: [Link]

  • Glutathione Conjugation. (n.d.). University of California, Davis.
  • Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide. (n.d.). PubMed.
  • Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. (n.d.). PMC. Available at: [Link]

  • Detection of Drug Bioactivation in Vivo: Mechanism of Nevirapine− Albumin Conjugate Formation in Patients. (2013).
  • Benzylmercapturic acid. (n.d.). PubChem. Available at: [Link]

  • ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Gpatindia. Available at: [Link]

  • CONJUGATION WITH GLUTATHIONE & MERCAPTURIC ACID FORMATION. (2021). YouTube. Available at: [Link]

  • Bioactivation of drugs: risk and drug design. (n.d.). PubMed.
  • Atazanavir. (n.d.). PubChem. Available at: [Link]

  • Atazanavir. (n.d.). Wikipedia. Available at: [Link]

  • Proposed atazanavir metabolite pathways (major and minor) commonly... (n.d.). ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC method for Simultaneous estimation of A. (2012). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025). Pharmagrade.
  • Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. (2021). MDPI. Available at: [Link]

  • A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. (2015).
  • S-benzyl-L-cysteine. (n.d.). PubChem. Available at: [Link]

  • N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine. (n.d.). Omsynth Lifesciences. Available at: [Link]

  • Role of the sulfhydryl group on the gas phase fragmentation reactions of protonated cysteine and cysteine containing peptides. (n.d.).
  • 1 H and 13 C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and... (n.d.).
  • Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances. Available at: [Link]

  • Synthesis of S-benzyl-thiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in the r
  • Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. (2019). PMC. Available at: [Link]

  • (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2020).

Sources

Methodological & Application

HPLC method development for N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for the Quantification of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine

Abstract

This Application Note details a robust HPLC method development strategy for N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine , a specific Phase II metabolite derived from the mercapturic acid pathway.[1] The analyte presents a unique chromatographic challenge due to its zwitterionic nature—possessing both a basic pyridine moiety (pKa ~5.2) and an acidic N-acetylcysteine tail (pKa ~3.5).[1] This guide provides a self-validating protocol utilizing a base-deactivated C18 stationary phase and controlled pH mobile phases to eliminate peak tailing and ensure reproducible quantification.[1]

Introduction & Analyte Profiling

The Biological Context

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a mercapturic acid conjugate.[1] These metabolites are the end-products of the glutathione (GSH) conjugation pathway, a critical detoxification mechanism for xenobiotics containing electrophilic centers (e.g., benzyl halides or activated pyridines).

The pathway proceeds as follows:

  • Conjugation: Parent drug/toxin + GSH (via Glutathione S-Transferase).[1][2][3]

  • Hydrolysis: Removal of Glutamate and Glycine.

  • Acetylation: N-acetylation of the remaining Cysteine conjugate to form the Mercapturic Acid.[2][4][5]

Physicochemical Challenges

Successful chromatography requires understanding the ionization states of the molecule:

  • Acidic Domain: The carboxylic acid of the N-acetylcysteine moiety (pKa ≈ 3.5).

  • Basic Domain: The nitrogen of the pyridine ring (pKa ≈ 5.2).

The "Tailing" Problem: On standard silica-based columns at neutral pH, the pyridine nitrogen is partially protonated (positively charged) and interacts strongly with residual silanols (negatively charged) on the column surface, leading to severe peak tailing. Simultaneously, the carboxylic acid is ionized (negatively charged), reducing retention on Reversed-Phase (RP) columns.

The Solution: We utilize a Low-pH Suppression Strategy (pH < 3.0).[1]

  • At pH 2.5: Pyridine is protonated (

    
    ), but Silanols are protonated (
    
    
    
    , neutral).[1] This eliminates the ion-exchange interaction causing tailing.[1]
  • At pH 2.5: Carboxylic acid is protonated (

    
    , neutral), maximizing hydrophobic retention on the C18 phase.
    

Visualizing the Pathway & Strategy

The following diagram illustrates the metabolic origin of the analyte and the logic behind the chromatographic conditions.

G cluster_metabolism Biological Origin (Mercapturic Acid Pathway) cluster_chromatography HPLC Method Strategy (pH 2.5) Parent Parent Electrophile (Pyridine-Benzyl-X) GSH_Conj Glutathione Conjugate (GSH-Adduct) Parent->GSH_Conj GST Enzyme Cys_Conj Cysteine Conjugate GSH_Conj->Cys_Conj Peptidases Analyte Target Analyte: N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine Cys_Conj->Analyte N-Acetyltransferase Pyridine_State Pyridine Moiety (Protonated BH+) Analyte->Pyridine_State Acid_State Carboxylic Acid (Protonated Neutral COOH) Analyte->Acid_State Result Outcome: Sharp Peak Shape High Retention Pyridine_State->Result No Silanol Interaction Acid_State->Result Max Hydrophobicity Silanol_State Column Silanols (Protonated Neutral SiOH) Silanol_State->Result

Figure 1: Metabolic pathway of the analyte and the physicochemical rationale for selecting acidic HPLC conditions.

Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with UV/Vis (Diode Array preferred) or LC-MS/MS.[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) and Phosphoric Acid (
    
    
    
    ).[1]
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped, Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 4.6 x 150mm, 3.5µm or 5µm.[1]"End-capping" covers residual silanols, preventing interaction with the basic pyridine ring.
Mobile Phase A 20 mM Phosphate Buffer, adjusted to pH 2.5 .Suppresses silanol ionization and protonates the carboxylic acid for retention.
Mobile Phase B Acetonitrile (100%).[1]Strong eluent for the benzyl backbone.
Flow Rate 1.0 mL/min.[1][6]Standard for 4.6mm ID columns.[1][6][7][8]
Temperature 35°C.Improves mass transfer and reduces backpressure.
Detection UV @ 254 nm.[1]The Pyridine and Benzyl rings absorb strongly here.
Injection Vol 10 - 20 µL.[1]Dependent on sensitivity requirements.
Gradient Program

Note: A gradient is recommended over isocratic elution to clean the column of biological matrix components.

Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.060Elution of Analyte (Expect RT ~6-8 min)
12.090Column Wash
14.090Hold Wash
14.110Return to Initial
20.010Re-equilibration (Critical)
Sample Preparation (Solid Phase Extraction)

Given the polarity of the mercapturic acid, liquid-liquid extraction (LLE) may suffer from low recovery. Mixed-Mode Cation Exchange (MCX) SPE is recommended to exploit the basic pyridine nitrogen.[1]

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Acidify urine/plasma sample with 2% Formic Acid (pH ~2-3) to protonate the pyridine.[1] Load onto MCX cartridge.[1]

  • Washing:

    • Wash 1: 0.1 M HCl (removes proteins/neutrals).[1]

    • Wash 2: Methanol (removes hydrophobic neutrals).[1]

  • Elution: 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the pyridine, releasing it from the sorbent).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

Method Validation (ICH Q2 R2 Guidelines)

To ensure the method is "fit for purpose," perform the following validation steps.

Specificity

Inject a blank matrix (urine/plasma) and a standard solution. Ensure no interfering peaks appear at the retention time of the analyte. The diode array detector (DAD) should show a pure spectrum matching the pyridine/benzyl chromophore.

Linearity & Range

Prepare calibration standards in the range of 0.1 µg/mL to 50 µg/mL .

  • Criterion: Correlation coefficient (

    
    ) > 0.999.[1]
    
Accuracy & Precision
  • Accuracy: Spike matrix at Low, Medium, and High concentrations (e.g., 0.5, 5, 40 µg/mL). Calculate % Recovery. (Acceptance: 85-115%).[1]

  • Precision: Inject 6 replicates of the Medium standard. Calculate % RSD. (Acceptance: < 2.0% for HPLC-UV).[1]

Limit of Detection (LOD)

Calculate based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N = 3:1[1]

  • LOQ: S/N = 10:1

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Pyridine.1.[1] Lower pH to 2.5.2. Add 5-10 mM Triethylamine (TEA) as a silanol blocker (if using UV only).3.[1] Switch to a "Shield" or "Polar Embedded" column.
Retention Drift pH instability or Temperature fluctuation.1.[1] Ensure buffer capacity (20-25 mM).2. Use a column oven.
Split Peaks Solvent mismatch.Ensure sample is dissolved in Mobile Phase A (or weaker solvent).[1] Do not dissolve in 100% ACN.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][9] [Link]

  • Centers for Disease Control and Prevention (CDC). (2015).[1] Validation of an HPLC-MS-MS method for the determination of urinary s-benzylmercapturic acid and s-phenylmercapturic acid. NIOSH.[1][10] [Link][1]

  • Lash, L. H., et al. (2000).[1] Glutathione Conjugation and Conversion to Mercapturic Acids.[2][3][11] Critical Reviews in Toxicology.[1][2] [Link]

  • Sielc Technologies. (2024).[1] HPLC Method for Analysis of Pyridine and Derivatives.[7][12] [Link]

Sources

NMR Characterization of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-2026-04

Executive Summary

This application note details the structural validation and purity assessment of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine , a specific mercapturic acid conjugate. This compound serves as a critical reference standard in ADME (Absorption, Distribution, Metabolism, and Excretion) studies, particularly for drugs containing the 4-(2-pyridinyl)benzyl pharmacophore.

The protocol focuses on High-Field Nuclear Magnetic Resonance (NMR) spectroscopy (600 MHz recommended) to resolve the overlapping aromatic signals of the biaryl system and to confirm the thioether linkage characteristic of Phase II detoxification metabolites.

Scientific Context & Significance

The Role of Mercapturic Acids

Mercapturic acids are the final excretory products of the glutathione conjugation pathway.[1] In drug metabolism, electrophilic xenobiotics (or their activated metabolites) react with glutathione (GSH). This conjugate is enzymatically cleaved to a cysteine conjugate and subsequently N-acetylated to form the mercapturic acid, which is excreted in urine.

Target Molecule Architecture:

  • Core: N-Acetyl-L-cysteine (NAC).[2]

  • Linker: S-Methylene bridge (Benzylic position).

  • Pharmacophore: 4-(2-pyridinyl)phenyl moiety (Biaryl system).

Accurate NMR characterization is essential to distinguish this specific isomer from potential regioisomers (e.g., S-[2-(2-pyridinyl)benzyl]) and to quantify levels in biological matrices using qNMR (quantitative NMR).

Experimental Protocol

Materials & Reagents
  • Analyte: N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (>98% purity).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D, containing 0.03% v/v TMS (Tetramethylsilane).

    • Rationale: DMSO is preferred over D₂O/NaOD for this application because it prevents the exchange of the amide proton (NH), providing a crucial handle for structural confirmation (COSY correlations to the alpha-proton).

  • Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 535-PP).

Sample Preparation
  • Weighing: Accurately weigh 5.0 – 8.0 mg of the standard into a clean vial.

    • Note: For qNMR applications, use a microbalance (d=0.001 mg) and an internal standard (e.g., Maleic Acid) if purity determination is the goal.

  • Dissolution: Add 600 µL of DMSO-d6. Vortex for 30 seconds until fully dissolved.

  • Transfer: Transfer the solution to the NMR tube using a glass Pasteur pipette to avoid polymer contamination from plastic tips.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

Acquisition Parameters (600 MHz)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Purpose
1H 1D zg301664k2.0 sQuantitative integration & purity check.
13C 1D zgpg30102464k2.0 sCarbon skeleton verification.
COSY cosygpppqf82048 x 2561.5 sSpin system identification (Cys backbone).
HSQC hsqcetgpsisp282048 x 2561.5 s1-bond C-H correlations (Multiplicity editing).
HMBC hmbcgplpndqf164096 x 2561.5 sLong-range connectivity (Linkage verification).

Structural Assignment & Data Analysis[3]

1H NMR Assignment Logic

The spectrum is divided into three distinct regions. The chemical shifts (


) listed below are typical for DMSO-d6 at 298 K.
Region A: The N-Acetyl-Cysteine Backbone (Aliphatic)
  • Acetyl Methyl: A sharp singlet at ~1.85 ppm (3H).

  • Cysteine

    
    -CH₂:  Diastereotopic protons appearing as two multiplets (dd) around 2.6 – 2.9 ppm .
    
  • Cysteine

    
    -CH:  A multiplet (dt or q) at ~4.3 – 4.5 ppm .
    
  • Amide NH: A doublet at ~8.1 – 8.3 ppm (visible in DMSO).

Region B: The Linker (Benzylic)
  • S-CH₂-Ar: A strong singlet (or AB quartet if chiral influence is strong) at ~3.7 – 3.9 ppm .

    • Diagnostic Value: This peak proves S-alkylation. Free NAC thiol protons appear at ~2.3 ppm (triplet); the shift to ~3.8 ppm confirms the thioether bond.

Region C: The Biaryl System (Aromatic)

This region (7.3 – 8.7 ppm) requires careful deconvolution.

  • Phenyl Ring (1,4-disubstituted): An AA'BB' system.

    • H-2'/6' (closest to CH2): Doublet at ~7.4 ppm .

    • H-3'/5' (closest to Pyridine): Doublet at ~8.0 ppm .

  • Pyridine Ring (2-substituted):

    • H-6'' (next to N): Doublet/Broad singlet, most deshielded at ~8.6 – 8.7 ppm .

    • H-3'', H-4'', H-5'': Multiplets ranging from 7.3 – 7.9 ppm .

Summary Table of Expected Shifts
PositionType

1H (ppm)
Multiplicity

13C (ppm)
Key HMBC Correlations
NAC-CH3 CH31.85s22.5C=O (Acetyl)
NAC-C

CH4.40m52.3C=O (Acid), C=O (Acetyl)
NAC-C

CH22.70, 2.90dd32.8C

, S-CH2-Ar
S-CH2-Ar CH23.80s35.5Phenyl C1, Phenyl C2/6
Phenyl-2,6 CH7.42d129.5S-CH2-Ar
Phenyl-3,5 CH8.05d127.0Pyridine C2
Pyridine-6 CH8.65d149.5Pyridine C2, C4

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for validating the standard, from sample prep to final spectral assignment.

NMR_Workflow Start Start: Crude/Standard Sample Prep Sample Prep: 5mg in DMSO-d6 Start->Prep Acq1D Acquisition: 1H & 13C 1D NMR Prep->Acq1D Check1 Decision: Purity > 95%? Acq1D->Check1 Acq2D Acquisition: 2D Suite (COSY, HSQC, HMBC) Check1->Acq2D Yes Repurp Repurification (HPLC) Check1->Repurp No Assign Structural Assignment Acq2D->Assign Repurp->Prep Val_Link Validate Thioether Linkage (HMBC: Cys-Beta to Benzyl-C) Assign->Val_Link Val_Biaryl Validate Biaryl Connection (HMBC: Phenyl to Pyridine) Assign->Val_Biaryl Final Final CoA Generation Val_Link->Final Val_Biaryl->Final

Caption: Step-by-step NMR validation workflow for mercapturic acid standards.

Critical Connectivity Pathways (HMBC)

To definitively prove the structure is 4-(2-pyridinyl) and not an isomer, specific long-range correlations must be observed.

HMBC_Connectivity CysBeta Cys-Beta Protons BenzylCarbon Benzyl Carbon CysBeta->BenzylCarbon 3J (Weak) BenzylCH2 Benzyl CH2 Protons PhenylC1 Phenyl C1 (Quat) BenzylCH2->PhenylC1 2J PhenylC4 Phenyl C4 (Quat) BenzylCH2->PhenylC4 No Correlation PhenylProtons Phenyl H3/H5 PhenylProtons->PhenylC1 3J PyridineC2 Pyridine C2 (Quat) PhenylProtons->PyridineC2 3J (Critical)

Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) confirming the biaryl linkage.

Troubleshooting & Quality Control

Water Suppression

Even in DMSO-d6, absorbed water can appear at ~3.3 ppm, potentially obscuring the Cysteine


-protons.
  • Solution: Use the zgesgp (Excitation Sculpting) pulse sequence if the water peak is dominant. However, ensure this does not suppress the Cysteine signals if they are close to the water resonance.

pH Dependence

While DMSO mitigates pH effects, trace acid/base contamination can shift the amide NH and the carboxylic acid proton.

  • Observation: If the Cysteine

    
    -proton shifts significantly (>0.2 ppm) or broadens, it indicates variable ionization of the carboxylic acid.
    
  • Correction: Add a trace amount of TFA-d (acidic shift) or perform the experiment in a buffered solution if strict reproducibility is required for regulatory submission.

Rotamers

N-Acetyl groups can exhibit rotameric behavior around the amide bond.

  • Symptom: "Doubling" of peaks in the 1H spectrum (ratio ~95:5 or similar).

  • Verification: Run a Variable Temperature (VT) experiment at 320 K. If peaks coalesce, it is rotamerism, not impurity.

References

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences).
  • Hinchman, C. A., & Ballatori, N. (1994). Glutathione conjugation and conversion to mercapturic acids can occur as an intrahepatic or extrahepatic process. Journal of Toxicology and Environmental Health. Available at: [Link]

  • Omsynth Lifesciences. (2024). Product Data Sheet: N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine.[3] Available at: [Link]

  • Pellizzari, E. D., et al. (2019). Mercapturic acids as biomarkers of exposure to toxic chemicals.[1] Journal of Chromatography B. (General context for mercapturic acid analysis).

Sources

Technical Application Note: Protocol for Synthesizing Deuterated N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine

[1][2][3]

Executive Summary & Rationale

This application note details the synthesis of N-(Acetyl-


)-S-[4-(2-pyridinyl)benzyl]-L-cysteineBenzylic-

-

123

These compounds serve as critical Internal Standards (IS) for quantifying mercapturic acid metabolites of pyridinyl-toluene derivatives (e.g., specific kinase inhibitors or environmental pyridines) in urine or plasma.[1][2][3] While the acetyl-


123
Key Chemical Challenges[2]
  • Pyridine Basicity: The pyridine nitrogen (

    
    ) can act as a proton trap or nucleophile, complicating standard alkylation conditions.
    
  • Zwitterionic Behavior: The final mercapturic acid contains a carboxylic acid, a secondary amide, and a basic pyridine, leading to complex solubility profiles (isoelectric precipitation).[3]

  • Thiol Oxidation: Prevention of disulfide dimerization during the coupling phase is critical.

Synthetic Strategy & Workflow

We employ a modular "Convergent Synthesis" approach. The pathway allows for flexible deuterium incorporation at either the acetyl group (Method A) or the benzylic linker (Method B).[3]

Diagram 1: Modular Synthesis Logic

SynthesisWorkflowStartStarting MaterialsPyAld4-(2-Pyridinyl)benzaldehydeStart->PyAldCysL-Cysteine(Free Base)Start->CysRedReduction(NaBH4 or LiAlD4)PyAld->RedCouplingS-Alkylation(pH 8.5, Inert)Cys->CouplingHalHalogenation(PBr3)Red->HalLinkerLinker:4-(2-Pyridinyl)benzyl bromideHal->LinkerLinker->CouplingIntermedS-[4-(2-Pyridinyl)benzyl]-L-cysteineCoupling->IntermedAcetylationN-Acetylation(Ac2O or Ac2O-d6)Intermed->AcetylationFinalTarget:Deuterated Mercapturic AcidAcetylation->Final

Caption: Convergent synthesis workflow showing the generation of the electrophilic linker and subsequent coupling/acetylation steps.

Precursor Synthesis: The Electrophile

Note: If 4-(2-pyridinyl)benzyl bromide is not commercially available, it must be synthesized from the aldehyde.[1][2][3]

Step 1: Reduction of 4-(2-pyridinyl)benzaldehyde[1][2][3]
  • Reagents: 4-(2-pyridinyl)benzaldehyde, Sodium Borohydride (

    
    ), Methanol.[1][2][3]
    
  • Protocol:

    • Dissolve 10 mmol aldehyde in 30 mL MeOH at 0°C.

    • Add

      
       (1.5 eq) portion-wise over 15 mins.
      
    • Stir at RT for 1 hour (Monitor by TLC: disappearance of aldehyde spot).

    • Quench with sat.

      
      , extract with EtOAc, and concentrate to yield the alcohol.[3]
      
    • For Benzylic-

      
       Analog: Use Lithium Aluminum Deuteride (
      
      
      )
      in dry THF and start from the corresponding methyl ester or acid to ensure full
      
      
      -deuteration.[2][3]
Step 2: Bromination[2]
  • Reagents: Alcohol intermediate,

    
    , DCM (Dichloromethane).[3]
    
  • Protocol:

    • Dissolve alcohol (10 mmol) in dry DCM (50 mL) at 0°C under

      
      .
      
    • Add

      
       (0.4 eq) dropwise.[2] Caution: Exothermic.[2]
      
    • Stir at RT for 2-4 hours.

    • Critical Workup: The pyridine ring may form a hydrobromide salt. Neutralize carefully with cold sat.[2]

      
       to pH 7-8 before extraction.[1][2][3]
      
    • Dry organic layer (

      
      ) and concentrate.[2][4] Use immediately or store at -20°C (benzyl bromides are unstable).[1][2][3]
      

Main Protocol A: Synthesis of N-(Acetyl- ) Target

Target: N-(Acetyl-

Isotopic Enrichment:

Rationale:123
Phase 1: S-Alkylation (Formation of the Cysteine Conjugate)

This step couples free L-Cysteine with the linker.[1][2][3] We avoid N-Acetyl-L-Cysteine (NAC) here because we need to introduce the deuterated acetyl group later.[1][2][3]

  • Preparation: Degas 20 mL of 1:1 Ethanol/Water using

    
     sparging (20 min).
    
  • Dissolution: Dissolve L-Cysteine hydrochloride (1.0 eq, 5 mmol) in the solvent.

  • pH Adjustment: Add

    
     NaOH dropwise until pH reaches ~9.0. Note: High pH ensures the thiol is deprotonated (
    
    
    ), making it a better nucleophile.[2][3]
  • Addition: Add 4-(2-pyridinyl)benzyl bromide (1.1 eq) dissolved in minimal ethanol dropwise.

  • Reaction: Stir at RT for 2-4 hours under

    
    .
    
  • Precipitation: Adjust pH to ~5.0 (isoelectric point of the zwitterion) using dilute HCl. The S-alkylated intermediate often precipitates as a white solid.[1][2][3]

  • Isolation: Filter, wash with cold ethanol and ether. Dry under vacuum.[2]

Phase 2: Selective N-Acetylation with Acetic Anhydride-
  • Solvent System: Suspend the intermediate from Phase 1 (2 mmol) in 10 mL Borate Buffer (pH 9.0) or dry DMF with 2.5 eq DIPEA.[2]

    • Expert Insight: Aqueous borate buffer is preferred for "green" synthesis, but DMF ensures solubility if the pyridine moiety makes the zwitterion insoluble in water.

  • Acetylation: Cool to 0°C. Add Acetic Anhydride-

    
      (
    
    
    , >99 atom % D, 1.2 eq) dropwise.
  • Monitoring: Stir at RT for 1-2 hours. Monitor by HPLC or LC-MS (Target Mass: M+3).

  • Quench: Add water to hydrolyze excess anhydride.

  • Workup: Acidify to pH 2 with 1M HCl to protonate the carboxylic acid, then extract with EtOAc. Note: The pyridine will also protonate, potentially keeping it in the aqueous phase. If this happens, adjust pH to 4.5 (isoelectric) and extract with n-Butanol or use Prep-HPLC directly.[1][2][3]

Purification & Quality Control

Purification Logic

Due to the amphoteric nature of the product, standard silica chromatography often results in tailing.

  • Method: Preparative HPLC (Reverse Phase C18).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][3]

    • Gradient: 5% to 60% ACN over 20 mins.

  • Detection: UV at 254 nm (Pyridine/Phenyl absorption).[2]

Quantitative Data Summary
ParameterSpecificationNotes
Appearance White to Off-white SolidHygroscopic
Yield (Step 1) 75 - 85%S-Alkylation is highly efficient
Yield (Step 2) 60 - 70%Losses during isoelectric workup
Chemical Purity > 98% (HPLC)Essential for MS standards
Isotopic Purity > 99% DDerived from

quality
Storage -20°C, DesiccatedStable for >2 years
Diagram 2: QC Decision Tree

QCDecisionSampleCrude ProductLCMSLC-MS AnalysisSample->LCMSMassCheckMass Shift Correct?(M+3 or M+2)LCMS->MassCheckNMR1H-NMR (D2O/NaOD)MassCheck->NMRYesRecrystRecrystallize(MeOH/Ether)MassCheck->RecrystNo (Incomplete)PurityPurity > 98%?NMR->PurityPurity->RecrystNoReleaseRelease asReference StandardPurity->ReleaseYesRecryst->Sample

Caption: Quality Control workflow ensuring isotopic incorporation and chemical purity.

Analytical Validation (Expected Data)

Mass Spectrometry (ESI+)[1][2][3]
  • Parent (M+H): Calculated MW + 1.

  • Fragmentation:

    • Loss of N-acetyl group (neutral loss 59/62 Da).[1][2][3]

    • Diagnostic ion: [4-(2-pyridinyl)benzyl]

      
       carbocation.[1][2][3]
      
NMR Interpretation ( with )
  • Pyridine Protons: 4 distinct signals in the aromatic region (7.3 - 8.6 ppm).[1][2][3]

  • Benzyl Protons: Singlet at ~3.8 ppm (integrates to 2H).[2][3] Note: In the Benzylic-

    
     analog, this signal disappears.
    
  • Acetyl Protons: Singlet at ~1.9 ppm.[2] Note: In the Acetyl-

    
     analog, this signal disappears.
    
  • Cysteine Alpha-H: dd at ~4.4 ppm.[1][2][3]

References

  • Mercapturic Acid Pathway Overview

    • Hanzlik, R. P., et al. (1990).[3] "Synthesis of mercapturic acid derivatives of putative toxic metabolites of bromobenzene." Journal of Organic Chemistry.

    • [1][2][3]

  • S-Alkylation Protocols

    • CDC Method 8326.[2] "S-Benzylmercapturic Acid and S-Phenylmercapturic Acid in Urine." NIOSH Manual of Analytical Methods.

  • Deuteration Strategies

    • Luo, S., et al. (2021).[3][5] "Reductive Deuteration of Aromatic Esters for the Synthesis of

      
      -Dideuterio Benzyl Alcohols." Synlett.
      
    • [1][2][3]

  • Commercial Reference for Target

    • Omsynth Lifesciences.[2] "N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine."[1][2][3]

    • [1][2][3]

Troubleshooting & Optimization

Technical Support Center: Atazanavir & Cysteine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Bioanalytical Chemistry & DMPK Support Subject: Troubleshooting Co-elution of Atazanavir (ATV) and Cysteine-Trapped Reactive Metabolites Ticket Priority: High (Method Development/Validation)

Welcome to the Technical Support Interface

You are likely here because your LC-MS/MS chromatogram shows a persistent shoulder or complete co-elution between Atazanavir (parent) and a putative cysteine conjugate (often a reactive metabolite adduct formed during in vitro microsomal incubations).

This guide treats the separation of Atazanavir (ATV) , a highly lipophilic azapeptide protease inhibitor, from its cysteine/mercapturic acid metabolites . These adducts are often formed via reactive intermediate trapping (e.g., of quinone-methides or acyl glucuronides) and present unique separation challenges due to the zwitterionic nature of the cysteine moiety conflicting with the hydrophobic bulk of the Atazanavir scaffold.

Part 1: The Chemistry of Co-elution (Root Cause Analysis)

Before modifying your method, you must understand why they co-elute.

FeatureAtazanavir (Parent)Cysteine Metabolite (Adduct)The Conflict
Hydrophobicity High (LogP ~4.5)Moderate-HighThe large hydrophobic core of ATV dominates the interaction, masking the polarity shift from cysteine.
Acid/Base (pKa) Basic (~4.4, ~5.9)Zwitterionic (COOH, NH2, SH)At standard acidic pH (2-3), both are protonated, behaving similarly on C18.
Kinetics StablePotentially LabileOn-column degradation of the adduct can lead to peak broadening that looks like co-elution.

The Diagnosis: If your gradient is steep (>5% organic change/min) at the elution point, the hydrophobic interaction dominates, and the subtle polarity difference provided by the cysteine group is insufficient to resolve the peaks on a standard C18 column.

Part 2: Troubleshooting Workflows
Workflow A: Chromatographic Resolution (The "Separation" Fix)

Q: "I am using a C18 column with Formic Acid. The peaks overlap. What do I change?"

A: Standard C18 phases interact primarily via hydrophobic dispersive forces. Atazanavir's aromatic rings (pyridine and phenyl groups) offer a secondary interaction mechanism ("


 stacking") that we can exploit using a Phenyl-Hexyl  or PFP (Pentafluorophenyl)  column.

Protocol: The "Aromatic Switch" Method

  • Stationary Phase: Switch to a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm or 2.6 µm).

    • Why? The phenyl ring on the column interacts with the ATV pyridine/phenyl moieties. The cysteine adduct will have a slightly different spatial orientation and electron density, enhancing selectivity (

      
      ) where hydrophobicity alone failed.
      
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).

    • Why? Raising pH slightly (from 0.1% FA) deprotonates the cysteine carboxylic acid (pKa ~2) while keeping the ATV amines protonated. This creates a charge difference: The adduct becomes zwitterionic (net 0 or -1 locally), eluting earlier, while ATV remains +1 and retains longer.

  • Gradient: Hold low organic (5-10% B) for 1 minute, then ramp slowly (2-3% per minute) through the expected elution window.

Workflow B: Mass Spectrometry Diagnosis (The "Detection" Fix)

Q: "I see a peak, but I'm not sure if it's the cysteine adduct or an isobaric interference."

A: Cysteine adducts often undergo "in-source fragmentation" or neutral loss of the cysteine moiety (121 Da) inside the source, making them appear as the parent mass.

Protocol: The Neutral Loss Confirmation

  • Set up a Neutral Loss Scan (CNL): Target a loss of 121 Da (Cysteine) or 129 Da (Mercapturate/N-acetylcysteine).

  • Monitor Unique Fragments:

    • ATV Quant Transition: m/z 705.4

      
       168.1 (Pyridin-2-yl-phenyl-methyl fragment).
      
    • Cysteine Adduct Transition: Look for the parent mass + 119 Da (Cysteine - H2) or + 121 Da, fragmenting down to the ATV core m/z 705.4.

  • Crosstalk Check: Inject a pure standard of Atazanavir. If you see a signal in the "Metabolite" channel, you have isotopic overlap or in-source fragmentation, not co-elution.

Part 3: Visualization & Logic Mapping
Diagram 1: Method Development Decision Matrix

Caption: Logical flow for resolving Atazanavir vs. Metabolite co-elution based on peak topology and mass spectral data.

ATV_Resolution_Tree Start START: Co-elution Observed CheckMS Step 1: Check MS Spectrum (Is it Isobaric?) Start->CheckMS IsMassDiff Mass Difference = +119/121 Da? CheckMS->IsMassDiff TrueAdduct Confirmed Cysteine Adduct IsMassDiff->TrueAdduct Yes FalseAdduct Interference / Isotope Overlap IsMassDiff->FalseAdduct No OptimizeChrom Step 2: Optimize Chromatography TrueAdduct->OptimizeChrom CheckpH Adjust pH to 4.0-4.5 (Ammonium Acetate) OptimizeChrom->CheckpH CheckCol Switch Column Chemistry CheckpH->CheckCol C18 Current: C18 CheckCol->C18 Phenyl Switch to: Phenyl-Hexyl (Exploit Pi-Pi Stacking) C18->Phenyl If resolution < 1.5 Result Resolution Achieved (Adduct elutes earlier) Phenyl->Result

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my Atazanavir peak tail significantly when I use Ammonium Acetate? A: Atazanavir is a weak base with poor water solubility at neutral pH. If you move too close to its pKa (approx 4.4 or 5.9) without sufficient organic modifier, the drug partially deprotonates and precipitates or interacts with silanols.

  • Fix: Ensure your buffer concentration is at least 10mM and consider raising the column temperature to 40°C or 50°C to improve mass transfer and peak symmetry [1].

Q2: Can I use Methanol instead of Acetonitrile? A: Yes, and often you should. Methanol is a protic solvent that can offer different selectivity for the hydrogen-bonding capable cysteine moiety compared to aprotic Acetonitrile.

  • Recommendation: Try a 50:50 MeOH:ACN blend in line B. The Methanol may help solvate the polar cysteine group, pulling the metabolite away from the parent peak.

Q3: The "Cysteine Metabolite" disappears if I leave the sample in the autosampler. Why? A: Cysteine adducts (especially if formed via Michael addition to a quinone-methide) can be reversible or susceptible to oxidation.

  • Fix: Keep the autosampler at 4°C. Acidify the final sample extract with 0.1% Formic Acid immediately after termination to stabilize the adduct [2].

Part 5: Quantitative Data Summary

Table 1: Recommended Starting Conditions for ATV/Metabolite Separation

ParameterCondition A (Standard)Condition B (High Selectivity)Purpose
Column C18 (1.7 µm)Phenyl-Hexyl (2.6 µm) Phenyl phase separates aromatics better.
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10mM NH4OAc (pH 4.0) Higher pH ionizes cysteine COOH, shifting retention.
Mobile Phase B AcetonitrileMethanol/ACN (1:1) Protic solvent aids polar selectivity.
Gradient Slope 5%

95% in 3 min
Hold 10% (1 min)

Ramp to 60% (5 min)
Shallower gradient resolves critical pairs.
Flow Rate 0.4 mL/min0.3 mL/min Lower flow improves efficiency (Van Deemter).
References
  • Verweij-van Wissen, C. P., et al. (2012). "Simultaneous determination of the HIV protease inhibitors atazanavir, darunavir, lopinavir, ritonavir and saquinavir in human plasma by RP-HPLC." Journal of Chromatography B, 881-882, 11-17.

  • Srivastava, A., et al. (2009). "Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor."[1][2] Drug Metabolism and Disposition, 37(9), 1948-1959.

  • FDA Center for Drug Evaluation and Research. (2003). "Atazanavir (Reyataz) Clinical Pharmacology and Biopharmaceutics Review."

  • Argoti, D., et al. (2005). "Quantitative determination of Atazanavir in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 251-259.

Sources

Technical Support Center: Stability of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine in frozen plasma samples. This document provides in-depth troubleshooting advice and frequently asked questions to maintain sample integrity throughout your bioanalytical workflow.

Introduction

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a cysteine adduct of significant interest in various research and development areas. Accurate quantification of this analyte in plasma is crucial for pharmacokinetic and toxicokinetic studies. However, like many thiol-containing compounds and their derivatives, its stability in a complex biological matrix such as plasma can be a considerable challenge. This guide offers practical, field-proven insights to help you anticipate and address potential stability issues, ensuring the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine in frozen plasma?

A1: The primary stability concerns for N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine in frozen plasma revolve around its susceptibility to chemical and enzymatic degradation. Key concerns include:

  • Oxidation: The thioether linkage, while generally more stable than a free thiol group, can still be susceptible to oxidation over long-term storage, potentially forming sulfoxides or sulfones. The presence of reactive oxygen species in the plasma can contribute to this process.

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that could potentially metabolize the analyte. Although the N-acetyl group offers some protection, enzymatic cleavage is a possibility that needs to be evaluated.

  • pH Shifts: Changes in the micro-environment's pH upon freezing and thawing can influence the rate of hydrolytic degradation.

  • Adsorption: The molecule may non-specifically bind to proteins or lipids in the plasma matrix, or to the surface of storage containers, leading to lower recovery.[1]

Q2: At what temperature should I store my plasma samples to ensure the stability of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine?

A2: For long-term storage, it is generally recommended to store plasma samples at ultra-low temperatures, such as -70°C or lower.[2] Studies on other analytes in frozen plasma have shown that while -20°C may be adequate for short-term storage, significant degradation can occur over extended periods at this temperature.[3] The optimal storage temperature should be empirically determined through long-term stability studies as part of your bioanalytical method validation.[4][5]

Q3: How many freeze-thaw cycles can my samples undergo before the analyte concentration is affected?

A3: The number of permissible freeze-thaw cycles is analyte-dependent and must be determined experimentally. Repeated freezing and thawing can lead to the degradation of sensitive compounds.[6] During method validation, you should assess the stability of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine in plasma after a minimum of three freeze-thaw cycles. Quality control (QC) samples should be subjected to the same freeze-thaw process as the study samples and their concentrations compared to baseline values.[6]

Q4: What type of anticoagulant is recommended for blood collection to ensure the stability of this analyte?

A4: The choice of anticoagulant (e.g., EDTA, heparin, citrate) can impact analyte stability. It is crucial to evaluate stability in the specific matrix, including the anticoagulant, that will be used for your study samples.[7] For some compounds, certain anticoagulants may interfere with the analytical method or affect enzymatic activity in the plasma. This should be investigated during method development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Analyte Recovery After Sample Extraction

Q: I am observing consistently low recovery of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine from my plasma samples, even with freshly spiked QCs. What could be the cause and how can I troubleshoot this?

A: Low recovery can stem from several factors during sample preparation and extraction. Here is a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Inefficient Protein Precipitation: If you are using protein precipitation, the analyte may be co-precipitating with the plasma proteins.

    • Troubleshooting Steps:

      • Optimize the precipitating agent: Experiment with different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the plasma.

      • Adjust the pH: Modifying the pH of the sample before adding the precipitating agent can alter protein solubility and may improve analyte recovery.

      • Consider alternative extraction methods: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may provide cleaner extracts and better recovery.[8]

  • Non-Specific Binding: The analyte may be adsorbing to the surfaces of your collection tubes, pipette tips, or extraction plates.[1]

    • Troubleshooting Steps:

      • Use low-binding labware: Utilize tubes and plates specifically designed to minimize non-specific binding.

      • Pre-condition surfaces: Rinsing labware with a solution of a similar compound or a blocking agent might reduce adsorption.

      • Modify sample pH: Adjusting the pH of the plasma sample can sometimes reduce ionic interactions that lead to binding.

  • Analyte Instability During Extraction: The analyte might be degrading during the sample processing steps at room temperature.

    • Troubleshooting Steps:

      • Perform extraction on ice: Keeping samples and reagents cold can slow down enzymatic degradation and chemical reactions.

      • Minimize processing time: Streamline your extraction workflow to reduce the time samples spend at room temperature.

      • Add stabilizers: Consider adding antioxidants (e.g., ascorbic acid) or enzyme inhibitors to the plasma immediately after thawing if oxidation or enzymatic degradation is suspected.

Experimental Workflow for Troubleshooting Low Recovery

Caption: Troubleshooting workflow for low analyte recovery.

Issue 2: Decreasing Analyte Concentration in QC Samples During a Run

Q: My QC samples show a consistent decrease in concentration from the beginning to the end of my analytical run. What does this indicate and how can I fix it?

A: A progressive decrease in analyte concentration in your QC samples throughout an analytical run is a strong indicator of autosampler instability . This means the analyte is degrading in the processed samples while they are sitting in the autosampler waiting for injection.

Potential Causes & Solutions:

  • Temperature Effects: The temperature of the autosampler may not be low enough to prevent degradation.

    • Troubleshooting Steps:

      • Set the autosampler to a lower temperature: If possible, set the autosampler temperature to 4°C.

      • Verify the autosampler temperature: Use an independent thermometer to confirm that the autosampler is maintaining the set temperature.

  • Instability in the Final Reconstituted Solvent: The analyte may be unstable in the solvent used to reconstitute the dried extract.

    • Troubleshooting Steps:

      • Evaluate different reconstitution solvents: Test the stability of the analyte in various compositions of mobile phase or other appropriate solvents.

      • Adjust the pH of the reconstitution solvent: The pH of the final solvent can significantly impact the stability of certain compounds.

      • Minimize time in the autosampler: If the analyte is inherently unstable, consider preparing smaller batches of samples for injection to reduce the time they spend in the autosampler.

Data Presentation: Example of Autosampler Stability Assessment

Time Point (hours)Low QC (ng/mL)Mid QC (ng/mL)High QC (ng/mL)% Deviation from Nominal (Mid QC)
050.5502.14988.7+0.4%
449.8485.34801.2-2.9%
848.1450.64455.9-9.9%
1245.3421.84176.4-15.6%
2438.9360.23564.3-28.0%

In this example, a significant negative deviation is observed over time, indicating autosampler instability.

Issue 3: Inconsistent Results from Long-Term Stability Studies

Q: I am getting variable results from my long-term stability study of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine in plasma stored at -80°C. What could be causing this variability?

A: Inconsistent long-term stability data can be perplexing. Assuming your analytical method is robust, the variability likely originates from pre-analytical factors or subtle degradation pathways.

Potential Causes & Solutions:

  • Oxidation during Storage: Even at -80°C, slow oxidation can occur, especially if the samples are exposed to air during storage or if the plasma has a high content of pro-oxidants.

    • Troubleshooting Steps:

      • Minimize headspace in storage tubes: Use tubes that are appropriately sized for the sample volume to reduce the amount of air.

      • Consider storage under an inert atmosphere: For highly sensitive compounds, flushing the headspace with nitrogen or argon before capping can be beneficial.

      • Add an antioxidant at the time of collection: This should be done cautiously and validated to ensure it does not interfere with the assay.

  • Enzymatic Activity in Sub-optimally Frozen Samples: If samples are not frozen quickly or if the freezer temperature fluctuates, residual enzymatic activity could lead to degradation.

    • Troubleshooting Steps:

      • Flash-freeze samples: Rapidly freeze plasma samples in a dry ice/alcohol bath before transferring them to the -80°C freezer.

      • Monitor freezer performance: Ensure your freezer maintains a stable temperature and has a reliable alarm system. Avoid storing samples in the door of the freezer where temperatures can fluctuate more.

  • Matrix Variability: Different lots of plasma can have varying enzyme levels and compositions, which could affect analyte stability.

    • Troubleshooting Steps:

      • Use pooled plasma for QC preparation: This will average out the variability between individual donors.

      • Evaluate stability in multiple lots of plasma: During method development, it is good practice to test for matrix effects using at least six different sources of plasma.

Logical Relationship Diagram for Investigating Long-Term Stability

G cluster_Potential_Causes Potential Causes cluster_Troubleshooting_Actions Troubleshooting Actions Inconsistent_Results Inconsistent Long-Term Stability Results Oxidation Oxidation Inconsistent_Results->Oxidation Enzymatic_Degradation Enzymatic Degradation Inconsistent_Results->Enzymatic_Degradation Matrix_Effects Matrix Variability Inconsistent_Results->Matrix_Effects Inert_Atmosphere Store under Inert Gas Oxidation->Inert_Atmosphere Antioxidants Consider Antioxidant Addition Oxidation->Antioxidants Flash_Freezing Flash-Freeze Samples Enzymatic_Degradation->Flash_Freezing Monitor_Freezer Monitor Freezer Temperature Enzymatic_Degradation->Monitor_Freezer Pooled_Plasma Use Pooled Plasma for QCs Matrix_Effects->Pooled_Plasma Multiple_Lots Test Multiple Plasma Lots Matrix_Effects->Multiple_Lots

Caption: Investigating sources of long-term stability variability.

References

  • Vertex AI Search. (2025, December 26).
  • U.S. Food and Drug Administration. (2018, May 24).
  • Slideshare.
  • Celegence. (2024, June 28).
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • WuXi AppTec DMPK. (2024, December 16). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.
  • BioReg. (2019, September 6). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame.
  • Cytiva. (2025, March 20). Troubleshooting protein recovery issues.
  • Scribd. Analyte Stability & Freeze-Thaw Information-1 | PDF | Proteomics | Blood Plasma.
  • PMC. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • BioPharma Services. (2022, June 6).
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  • Longdom Publishing. Stability of Selected Biochemical Analytes in Plasma Samples Stor.
  • ResearchGate. (2025, August 9). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review.
  • PMC. Effect of High-Dose Intravenous N-acetylcysteine on the Concentration of Plasma Sulfur-Containing Amino Acids.
  • PubMed. (2009, April 15).
  • PMC. (2022, September 28). Tracking the Stability of Clinically Relevant Blood Plasma Proteins with Delta-S-Cys-Albumin—A Dilute-and-Shoot LC/MS-Based Marker of Specimen Exposure to Thawed Conditions.
  • ResearchGate. (2022, September 26). Tracking the Stability of Clinically Relevant Blood Plasma Proteins with Delta-S-Cys-Albumin—A Dilute-and-Shoot LC/MS-Based Marker of Specimen Exposure to Thawed Conditions.
  • PMC.
  • Request PDF. (2025, August 7). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts | Request PDF.
  • MDPI. (2026, February 14).
  • PubMed. (1989, November 15). Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability.
  • MDPI. (2022, February 23).
  • Omsynth Lifesciences. N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine.
  • KEGG. KEGG COMPOUND: C05727.
  • Simson Pharma Limited. N-Acetyl-S-benzyl-L-cysteine | CAS No- 19542-77-9.
  • HPC Standards. N-Acetyl-S-benzyl-L-cysteine | 1X100MG | C12H15NO3S | 684450 | 19542-77-9.
  • BioGems. N-acetyl-L-Cysteine.
  • Preprints.org. (2024, July 8). Exploring S-Benzyl-L-Cysteine as an O- acetylserine(thiol)
  • Santa Cruz Biotechnology. N-Acetyl-S-benzyl-L-cysteine | CAS 19542-77-9 | SCBT.

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Technical Support Center: Ensuring the Stability of Atazanavir and its Metabolites During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the bioanalysis of Atazanavir (ATV) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to accurately quantify these compounds in biological matrices. As an application scientist with extensive experience in bioanalytical method development, I understand that the stability of your analytes during sample preparation is paramount to generating reliable and reproducible data.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the underlying causes of degradation and provide field-proven, step-by-step protocols to mitigate these challenges. Our approach is grounded in scientific principles and validated methodologies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My analytical results show lower than expected concentrations of Atazanavir and its metabolites. What are the potential causes related to sample preparation?

A: Lower than expected concentrations are a common issue and can often be traced back to degradation during sample handling and preparation. Atazanavir and its metabolites possess functional groups that are susceptible to chemical and enzymatic degradation. The primary culprits are:

  • Hydrolysis: The carbamate moieties in the Atazanavir structure are prone to hydrolysis, especially under alkaline conditions.[1] This cleavage results in the formation of inactive degradation products.

  • Oxidation: The hydroxyl group and other parts of the molecule can be susceptible to oxidation, which can be initiated by exposure to air, certain metal ions, or oxidizing agents.[1][2]

  • Enzymatic Degradation: Endogenous enzymes in biological samples, such as esterases and proteases, can metabolize the parent drug and its metabolites ex vivo if not properly inactivated.[3]

  • Improper Storage and Handling: Exposure to elevated temperatures, prolonged storage at room temperature, and multiple freeze-thaw cycles can all accelerate degradation.[4][5][6]

Q2: What are the major metabolites of Atazanavir I should be aware of, and are they also unstable?

A: Atazanavir is extensively metabolized, primarily by the cytochrome P450 3A4 and 3A5 enzymes.[7] The major metabolic pathways include mono- and di-oxygenation, N-dealkylation, and hydrolysis.[8][9][10][11] Some of the key metabolites identified in circulation include:

  • Mono-oxygenated metabolites (M1 and M2): These are often the most abundant metabolites.[12] Their stability can be compromised by further oxidation or other degradation pathways.

  • Metabolites from carbamate hydrolysis: These are products of the cleavage of the carbamate bonds.[9][10]

  • N-dealkylation products: These result from the removal of alkyl groups.[8][10]

It is crucial to assume that these metabolites may be as, or even more, unstable than the parent drug, especially those that have undergone oxidative metabolism, as they may have newly introduced reactive functional groups.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during your experimental workflow.

Issue 1: Analyte Loss During Sample Collection and Initial Handling

Symptoms: Inconsistent results between replicates, or a general trend of decreasing analyte concentration in samples that were not processed immediately.

Root Cause Analysis: The period between sample collection and stabilization (e.g., freezing or protein precipitation) is a critical window where enzymatic and chemical degradation can occur. Factors such as the choice of anticoagulant and the temperature at which the sample is held can significantly impact analyte stability.

Solutions and Protocols:

  • Anticoagulant Selection: For plasma collection, both EDTA and heparin are commonly used. While there is no universal "best" choice for all analytes, it is crucial to be consistent. For Atazanavir, no specific contraindications for common anticoagulants are frequently reported, but it is best practice to validate your method with the chosen anticoagulant.

  • Immediate Cooling: Place blood samples on ice immediately after collection and process them as quickly as possible. Lowering the temperature slows down both enzymatic activity and chemical degradation rates.[13]

  • Prompt Centrifugation and Separation: Centrifuge blood samples within one hour of collection to separate plasma or serum. Promptly transfer the supernatant to clean, labeled tubes.

  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Immediately place the tubes in an ice bath.

  • Within 1 hour of collection, centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes at 4°C.

  • Carefully aspirate the plasma supernatant, avoiding the buffy coat, and transfer it to a clean, pre-chilled polypropylene tube.

  • If not proceeding immediately to extraction, cap the tubes and store them at -80°C.[14]

Issue 2: Degradation During Protein Precipitation

Symptoms: Low recovery of Atazanavir or its metabolites, particularly when using certain organic solvents.

Root Cause Analysis: Protein precipitation is a common method to remove proteins from biological samples. However, the choice of solvent and the conditions of the precipitation can affect analyte stability. For instance, a change in pH upon the addition of an acidic or basic solvent can promote hydrolysis.

Solutions and Protocols:

  • Solvent Selection: Acetonitrile is a widely used and effective protein precipitation agent.[15] Methanol and acetone are also used.[16] The choice of solvent should be optimized for your specific analytes. It is recommended to test the stability of Atazanavir and its metabolites in the presence of different solvents.

  • Temperature Control: Perform the protein precipitation on ice to minimize degradation.[16]

  • Place your plasma samples on ice.

  • Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.

  • Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube for further processing or direct injection if your method allows.

Issue 3: Inconsistent Results Due to Storage and Freeze-Thaw Cycles

Symptoms: A noticeable decrease in analyte concentration in samples that have been stored for a long time or have undergone multiple freeze-thaw cycles.

Root Cause Analysis: While freezing is essential for long-term storage, the process of freezing and thawing can physically stress molecules and repeated cycles can lead to cumulative degradation.[5][6][17] The stability of Atazanavir in plasma has been evaluated under various storage conditions.

Solutions and Protocols:

  • Storage Temperature: For long-term storage, -80°C is recommended over -20°C to minimize both chemical and enzymatic degradation.[14]

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before the initial freezing. This allows you to thaw only the amount needed for each analysis, avoiding repeated freeze-thaw cycles of the entire sample.[17]

  • Controlled Thawing: Thaw samples on ice or in a controlled cold environment rather than at room temperature to minimize the time spent at temperatures where degradation is more rapid.[5][6]

ConditionAtazanavir Stability in Human PlasmaRecommendation
Short-term (Room Temp) Stable for at least 6 hours[4]Process samples as quickly as possible. Keep on ice if delays are unavoidable.
Long-term (-10°C to -20°C) Stable for at least 2 months[4]Suitable for medium-term storage.
Long-term (-80°C) Preferred for long-term storageMinimizes degradation over extended periods.
Freeze-Thaw Cycles Stable for at least three cycles[18]Aliquot samples to avoid more than three freeze-thaw cycles.

Advanced Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and higher sensitivity, Solid-Phase Extraction (SPE) is a powerful technique.

Recommended Protocol for Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application. Mixed-mode cation exchange cartridges are often effective for compounds like Atazanavir.

  • Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.[19]

  • Loading: Load the pre-treated plasma sample (e.g., diluted with a weak acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol containing a small percentage of a weak base like ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizing Degradation and Prevention Strategies

To better understand the challenges and solutions, the following diagrams illustrate the key degradation pathways of Atazanavir and a recommended workflow for sample preparation.

cluster_0 Atazanavir Core Structure cluster_1 Degradation Pathways cluster_2 Degradation Products ATV Atazanavir Hydrolysis Hydrolysis (Carbamate Cleavage) ATV->Hydrolysis Alkaline pH Oxidation Oxidation (Hydroxylation, etc.) ATV->Oxidation Oxidizing Agents Enzymatic Enzymatic Degradation (Esterases, etc.) ATV->Enzymatic Endogenous Enzymes DP1 Hydrolyzed Metabolites Hydrolysis->DP1 DP2 Oxidized Metabolites Oxidation->DP2 DP3 Ex vivo Metabolites Enzymatic->DP3

Caption: Key degradation pathways of Atazanavir.

cluster_workflow Recommended Sample Preparation Workflow Start 1. Sample Collection (EDTA tubes, on ice) Centrifuge 2. Centrifugation (<1 hr, 4°C) Start->Centrifuge Separate 3. Plasma Separation Centrifuge->Separate Store 4. Storage (-80°C, single-use aliquots) Separate->Store For later analysis Precipitate 6. Protein Precipitation (Ice-cold Acetonitrile) Separate->Precipitate Immediate analysis Thaw 5. Controlled Thawing (On ice) Store->Thaw Thaw->Precipitate Extract 7. Supernatant Transfer Precipitate->Extract Analyze 8. LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for sample preparation.

By implementing these best practices and troubleshooting strategies, you can significantly improve the accuracy and reliability of your bioanalytical data for Atazanavir and its metabolites. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Viatris. (2024, September 27). Data Sheet – Atazanavir Viatris. Medsafe. [Link]

  • Kamnik, A., et al. (2025, November 4). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Molecules. [Link]

  • Anderson, P. L., et al. (2011). Atazanavir Metabolism According to CYP3A5 Status: An In Vitro-In Vivo Assessment. Drug Metabolism and Disposition. [Link]

  • Zhu, L., et al. (2013). Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs. Journal of Mass Spectrometry. [Link]

  • Li, W., et al. (2013). Identification and structural elucidation of in vitro metabolites of atazanavir by HPLC and tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Aymard, G., et al. (2005). Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B. [Link]

  • Cattaneo, D., et al. (2009). Long-term treatment of patients with HIV-1: the role of atazanavir. Therapeutics and Clinical Risk Management. [Link]

  • Drugs.com. (2025, November 20). Atazanavir: Package Insert / Prescribing Information / MOA. [Link]

  • Fukushima, K., et al. (2013). Effects of oxidative stress on the pharmacokinetics and hepatic metabolism of atazanavir in rats. Biological & Pharmaceutical Bulletin. [Link]

  • Divya, K., et al. (2014). method development and validation of atazanavir sulfate by various analytical techniques - a review. International Journal of Pharmacy. [Link]

  • Huang, L., et al. (2017). Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • D'Avolio, A., et al. (2007). Determination of Atazanavir in Human Plasma by High-Performance Liquid Chromatography With UV Detection. Therapeutic Drug Monitoring. [Link]

  • ter Heine, R., et al. (2009). Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metabolism and Disposition. [Link]

  • National Center for Biotechnology Information. (n.d.). Atazanavir. PubChem. [Link]

  • Warokar, A., et al. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD FOR THE DETERMINATION OF ATAZANAVIR SULFATE IN BULK AND CAPSULE DOSAGE FORM. Journal of Advanced Scientific Research. [Link]

  • Rezk, N. L., et al. (2010). An efficient HPLC method for the quantitative determination of atazanavir in human plasma suitable for bioequivalence and pharmacokinetic studies in healthy human subjects. Journal of Chromatography B. [Link]

  • B. G., et al. (2017). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. Analytical Chemistry. [Link]

  • Courlet, P., et al. (2021). Drug-drug interactions between direct oral anticoagulants and antiretroviral drugs. Thrombosis Research. [Link]

  • Patchala, A., & Nadendla, R. (2020). Quantification of Atazanavir and Ritonavir in Human Plasma Samples by Rp-Hplc Include Method of Detection in the Title, Eg: Using PDA Detection. International Journal of Life Science and Pharma Research. [Link]

  • D'Avolio, A., et al. (2007). Determination of Atazanavir in Human Plasma by High-Performance Liquid Chromatography With UV Detection. Therapeutic Drug Monitoring. [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best?. [Link]

  • Patchala, A., & Nadendla, R. (2022). Quantification of Atazanavir and Ritonavir in Human Plasma Samples by Rp- Hplc Include Method of Detection in the Title, Eg: Using Pda Detection. International Journal of Life Science and Pharma Research. [Link]

  • Tseng, A. (2016, October 25). Increase in INR after switching from atazanavir/ritonavir to darunavir/cobicistat in a patient on warfarin: boost. [Link]

  • Janečková, H., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules. [Link]

  • Pop-Vicas, A. E., & Smith, M. A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. [Link]

  • Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. [Link]

  • Srinivasu, K., et al. (2011). A Validated RP-HPLC Method for the Determination of Atazanavir in Pharmaceutical Dosage Form. E-Journal of Chemistry. [Link]

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]

  • Li, W., & Sama, V. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. [Link]

  • American Association for Clinical Chemistry. (2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]

  • BindingDB. (n.d.). BMS 232632::CGP 73547::CHEMBL1163::Latazanavir::US10806794, Compound Atazanavir. [Link]

  • Remucal, K. W., & Huisman, C. R. (2016). Troubleshooting for LC-MS/MS. Methods in Molecular Biology. [Link]

  • Issaq, H. J., & Veenstra, T. D. (2008). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Proteome Research. [Link]

  • ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]

  • Dey, S., et al. (2015). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. Journal of Taibah University for Science. [Link]

  • Kumar, V., & S, S. (2019). Development and validation of a UPLC-MS method for determination of atazanavir sulfate by the “analytical quality by design”. Acta Pharmaceutica. [Link]

  • Powers, M. K., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites. [Link]

  • Spivia, W. R., et al. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent. [Link]

  • Wölk, B., & Bohl, K. (2019). With a Little Help from Good Friends – Boosters for the Prevention of Undesired Enzymatic Degradation of Anti-infective Drugs. Journal of Infectiology and Epidemiology. [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Powers, M. K., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites. [Link]

  • Bar-Joseph, H., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites. [Link]

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Selecting the right column for polar Atazanavir degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Analysis of Atazanavir

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of Atazanavir and its degradation products. This guide, designed by senior application scientists, provides in-depth troubleshooting and frequently asked questions to assist you in selecting the appropriate HPLC/UHPLC column and optimizing your separation methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing poor retention of early-eluting impurities in our Atazanavir analysis using a standard C18 column. What is the likely cause and how can we improve this?

A1: The Challenge with Polar Degradants on Conventional Reversed-Phase Columns

Your observation is a common challenge when analyzing the degradation products of pharmaceutical compounds like Atazanavir. Forced degradation studies often produce more polar impurities that are not well-retained on traditional non-polar stationary phases, such as C18.[1]

Causality: Standard C18 columns rely on hydrophobic interactions for retention.[2] Highly polar analytes have a stronger affinity for the polar mobile phase (typically a mixture of water or buffer with acetonitrile or methanol) and therefore elute very early, often near the void volume.[1] This leads to poor resolution from the solvent front and other early-eluting components, making accurate quantification difficult.

Troubleshooting & Solutions:

  • Employ a Polar-Endcapped C18 Column: These columns are a good first choice. They are C18 columns that have been modified to have a more polar surface. This is achieved by using a more polar group to cover some of the remaining silanols on the silica surface instead of a nonpolar endcapping reagent.[3] This modification makes the column more compatible with highly aqueous mobile phases and provides enhanced retention for polar compounds.[4]

  • Consider a Polar-Embedded Column: These columns have a polar functional group (e.g., amide, carbamate) embedded in the long alkyl chain. This feature offers alternative selectivity for polar compounds and can help to shield basic analytes from interacting with residual silanols, which can cause peak tailing.[5]

  • Explore Alternative Reversed-Phase Chemistries:

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for retaining aromatic polar degradants.

    • Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides different selectivity for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If your degradation products are highly polar, HILIC is a powerful alternative.[6][7] HILIC utilizes a polar stationary phase (like silica or a polar-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7][8] This technique promotes the retention of very polar analytes that are unretained in reversed-phase chromatography.[6][9]

Q2: We are struggling with peak tailing for our basic Atazanavir-related impurities. What column and mobile phase adjustments can we make?

A2: Addressing Secondary Interactions to Improve Peak Shape

Peak tailing for basic compounds is often a result of secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[5][10] These interactions can lead to poor peak symmetry, making integration and quantification unreliable.

Troubleshooting & Solutions:

  • Column Selection:

    • Use a High-Purity, Endcapped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.[5]

    • Consider a Hybrid Particle Column: Columns with base particles made of a silica-organic hybrid material often exhibit better peak shape for basic compounds over a wider pH range.

  • Mobile Phase pH Control:

    • Low pH: Operating at a low pH (e.g., pH 2.5-3.5) ensures that both the basic analytes are protonated (and thus more polar) and the residual silanol groups are not ionized. This minimizes the strong ionic interactions that cause tailing. Many published methods for Atazanavir utilize a mobile phase with a pH around 3.5 to 4.5.[11][12][13][14][15][16]

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH > 8) can deprotonate the basic analytes, making them more hydrophobic and better retained by reversed-phase mechanisms. However, this requires a pH-stable column.

  • Buffer Selection and Concentration:

    • Use an appropriate buffer (e.g., phosphate, formate, acetate) to maintain a consistent pH throughout the analysis.

    • A buffer concentration of 10-25 mM is typically sufficient to control the pH and improve peak shape.

Q3: We need to develop a stability-indicating method for Atazanavir. Which column would you recommend as a starting point, and what would be a suitable experimental protocol?

A3: A robust stability-indicating method requires a column that can resolve the active pharmaceutical ingredient (API) from all potential degradation products. Based on published methods and the physicochemical properties of Atazanavir and its likely polar degradants, a modern, high-purity, endcapped C18 column is an excellent starting point.[11][12][13][14][15][17][18][19][20][21]

ParameterRecommendationRationale
Column High-purity, endcapped C18, 100-150 mm x 4.6 mm, 2.7-5 µmProvides good retention for the relatively non-polar Atazanavir while offering the best chance to resolve polar and non-polar impurities.[11][12][13][14][15][17][18][19][20][21]
Mobile Phase A 10-25 mM Potassium Phosphate or Ammonium Acetate, pH 3.5-4.5Buffering in this range ensures good peak shape for basic compounds and is compatible with MS if needed (using volatile buffers like acetate or formate).[11][12][13][14][15][16][18]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity.[11][12][13][16][18]
Gradient Start with a low percentage of organic phase (e.g., 10-20%) and ramp up to a high percentage (e.g., 80-90%)A gradient is essential to elute both the early-eluting polar degradants and the later-eluting, more hydrophobic compounds, including Atazanavir itself.[11][12][13][14]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate that provides a good balance between analysis time and efficiency.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at ~240-250 nmAtazanavir has a UV maximum in this region.[11][12][17][19][20][21]
  • Prepare Stock Solutions: Prepare a stock solution of Atazanavir in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

  • Perform Forced Degradation: Subject the Atazanavir solution to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[17][22][23]

  • Sample Preparation: Neutralize the acid and base-stressed samples, and then dilute all stressed samples to a suitable concentration with the initial mobile phase.

  • Initial Chromatographic Run: Inject a sample of the unstressed Atazanavir to determine its retention time.

  • Analyze Stressed Samples: Inject each of the stressed samples to observe the formation of degradation products.

  • Method Optimization: Adjust the gradient slope, mobile phase pH, and organic solvent to achieve baseline separation of all degradation peaks from the main Atazanavir peak and from each other.

Visualizing the Column Selection Process

The following diagram illustrates a logical workflow for selecting the appropriate column based on the observed chromatographic issues.

ColumnSelectionWorkflow Start Start: Analyze Atazanavir Degradation Sample StandardC18 Initial Column: Standard C18 Start->StandardC18 CheckRetention Are early eluting impurities poorly retained? CheckTailing Are basic impurity peaks tailing? CheckRetention->CheckTailing No PolarC18 Option 1: Polar-Endcapped or Polar-Embedded C18 CheckRetention->PolarC18 Yes OptimizepH Adjust Mobile Phase pH (e.g., pH 3-4) CheckTailing->OptimizepH Yes End Optimized Method CheckTailing->End No StandardC18->CheckRetention PolarC18->CheckTailing HILIC Option 2: HILIC Column PolarC18->HILIC Still poor retention HILIC->End HighPurityC18 Use High-Purity, Fully Endcapped C18 OptimizepH->HighPurityC18 HighPurityC18->End

Caption: Decision tree for HPLC column selection.

References

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Gilar, M., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. [Link]

  • Reddy, B. et al. (2012). Study of Forced Degradation behavior of Atazanavir. RJPT. [Link]

  • Kumar, A. et al. (2021). A VALIDATED FORCED DEGRADATION METHOD FOR CHARACTERIZATION OF ATAZANAVIR DEGRADANTS BY LC-MS/MS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Labtech. Reverse Phase vs Normal Phase in HPLC. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Journal of Advanced Scientific Research. (2020). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING NEW RP-HPLC METHOD FOR THE DETERMINA. [Link]

  • PubMed. (2018). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. [Link]

  • Li, Y., & Huang, T. (2010). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Chromatography A. [Link]

  • MDPI. (2025). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. [Link]

  • R Discovery. (2007). Determination of Atazanavir in the Presence of its Degradation Products by a Stability-Indicating LC Method. [Link]

  • Oxford Academic. (2017). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method. [Link]

  • ResearchGate. (2025). Simultaneous Determination of Impurities of Atazanavir and Ritonavir in Tablet Dosage Form by Using Reversed-Phase Ultra Performance Liquid Chromatographic Method | Request PDF. [Link]

  • Der Pharma Chemica. (2022). Impurities Profiling and Quantification of Atazanavir Sulphate (ATZ) and its Impurities in their Dosage Forms. [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. [Link]

  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • American Pharmaceutical Review. (2026). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Scholars Research Library. (2016). Development and Validation of New Stability Indicating RP-HPLC Method for the Assay of Atazanavir in Pure and Dosage Forms. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Development and Validation of Forced Degradation Studies of Atazanavir Using RP-HPLC and Characterization of Degradants by LC-MS. [Link]

  • Research Journal of Pharmacy and Technology. (2024). Simultaneous Estimation of Atazanavir & Ritonavir in API & Marketed Formulations by Using RP-HPLC. [Link]

  • PMC. (2013). Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk. [Link]

  • ResearchGate. (2025). Development and validation of forced degradation studies of atazanavir using RP-HPLC and characterization of degradants by LC-MS/MS | Request PDF. [Link]

  • Research Journal of Pharmacy and Technology. (2012). Development and Validation of RP-HPLC method for Simultaneous estimation of A. [Link]

Sources

Validation & Comparative

Technical Guide: Cross-Validation of LC-UV vs. LC-MS for Atazanavir Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the quality control of antiretrovirals, Atazanavir Sulfate (ATV) presents unique challenges due to its complex azapeptide structure and multiple chiral centers. While LC-UV (Liquid Chromatography-Ultraviolet) remains the gold standard for routine release testing (high precision, low cost), it often lacks the specificity to distinguish co-eluting isobaric impurities or low-level genotoxic degradants. LC-MS (Liquid Chromatography-Mass Spectrometry) offers the necessary sensitivity and structural elucidation but suffers from ionization suppression and higher variance.

This guide details a cross-validation framework where LC-MS is not just an alternative, but a validation tool to confirm the specificity of the LC-UV method. We provide optimized protocols for both, a data-driven comparison, and a decision matrix for impurity identification.

The Analytical Challenge: Why Cross-Validate?

Atazanavir contains a pyridinyl and a tert-butyl group, making it susceptible to specific degradation pathways (oxidative cleavage and hydrolysis).

  • The UV Blind Spot: Standard pharmacopeial methods often use phosphate buffers. While these provide excellent peak shape, they are non-volatile and mask co-eluting impurities that lack strong chromophores at 248 nm.

  • The MS Confirmation: LC-MS is required to detect trace genotoxic impurities (GTIs) such as tert-butyl 2-[4-(pyridine-2-yl)benzyl]hydrazine carboxylate , which may not be quantitatable by UV at ppm levels.

  • The Goal: Establish a "Bridge Method" using volatile buffers that allows analysts to map UV peaks to MS spectral data, ensuring that the main UV peak is chemically pure.

Experimental Protocols

To perform a valid cross-comparison, two distinct methods are required. Method A is the robust QC method (UV). Method B is the orthogonal characterization method (MS-compatible).

Method A: High-Precision LC-UV (Routine QC)

Designed for maximum reproducibility and linearity.

  • Instrument: HPLC with PDA Detector.

  • Column: C18 Stationary Phase (e.g., Hypersil BDS or Symmetry C18),

    
    , 
    
    
    
    .[1]
  • Mobile Phase:

    • Solvent A:

      
       Potassium Phosphate Buffer (pH 3.5 adjusted with Orthophosphoric Acid).
      
    • Solvent B: Acetonitrile (ACN).

  • Gradient: Isocratic 45:55 (Buffer:ACN) or Gradient 60:40

    
     20:80 over 15 mins.
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (
    
    
    
    of Atazanavir).[2][3]
  • Injection Volume:

    
    .
    
Method B: High-Sensitivity LC-MS (Impurity Characterization)

Designed for structural identification and trace analysis.

  • Instrument: UPLC-ESI-MS/MS (Triple Quadrupole).

  • Column: Cortecs C18 or equivalent (

    
    , 
    
    
    
    ).[4]
  • Mobile Phase:

    • Solvent A:

      
       Ammonium Acetate (pH 4.0 adjusted with Acetic Acid). Note: Volatile buffer essential for MS.
      
    • Solvent B: Acetonitrile.[2][4][5][6]

  • Gradient: Linear gradient to match Method A selectivity as closely as possible.

  • Flow Rate:

    
     (Lower flow for optimal ionization).
    
  • MS Parameters:

    • Source: ESI Positive Mode.[6]

    • MRM Transition:

      
       (Quantifier).[6]
      
    • Capillary Voltage:

      
      .
      

Method Comparison & Performance Data

The following table synthesizes performance metrics from validation studies. Note the trade-off between precision (UV) and sensitivity (MS).

ParameterLC-UV (Method A)LC-MS (Method B)Interpretation
Linearity (

)


UV is superior for quantification of high-abundance analytes.
Range


MS is required for trace impurities (

).
LOD


MS is

more sensitive.
Precision (RSD)


MS ionization variability makes it less suitable for assay potency.
Specificity Moderate (RT based)High (Mass based)MS resolves co-eluting peaks via

extraction.

Cross-Validation Workflow: The "Bridging" Strategy

Since Method A and Method B use different buffers (Phosphate vs. Acetate), retention times (RT) will shift. You cannot simply overlay the chromatograms.

The Bridging Protocol:

  • Spike Study: Spike the sample with known impurities (e.g., Pyridinyl benzaldehyde).

  • Run Method B (MS): Identify the

    
     and RT of the impurity in the volatile system.
    
  • Run Method A (UV): Run the same spiked sample.

  • RRT Calculation: Calculate the Relative Retention Time (RRT) of the impurity vs. Atazanavir for both methods.

    • If

      
      , the selectivity is maintained.
      
    • If significantly different, the UV method may be co-eluting the impurity with the main peak or excipients.

Case Study: Identification of "Impurity X"
  • Observation: In LC-UV, a small shoulder appears on the main Atazanavir peak at RT 5.3 min.

  • LC-MS Investigation: The sample is run on Method B. Two distinct masses are detected at the equivalent RRT:

    • 
       (Atazanavir)[4][6]
      
    • 
       (Degradant: Pyridinyl benzaldehyde)
      
  • Action: The LC-UV gradient was adjusted to separate the Pyridinyl benzaldehyde, validated by re-running LC-MS.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for choosing between LC-UV and LC-MS and how to loop them for cross-validation.

Atazanavir_Profiling Start Sample: Atazanavir Formulation QC_Route Routine QC / Release Start->QC_Route Batch Release Char_Route Impurity Characterization / R&D Start->Char_Route Unknown Peak / Stability LC_UV Method A: LC-UV (Phosphate) High Precision, Low Specificity QC_Route->LC_UV LC_MS Method B: LC-MS (Acetate) High Specificity, High Sensitivity Char_Route->LC_MS Decision Peak Purity Check? LC_UV->Decision Suspicious Shoulder/Drift LC_MS->Decision Cross-Validation Data Result_Pass Single Peak (UV) Confirmed by Single Mass (MS) Decision->Result_Pass RRTs Match Result_Fail Co-elution Detected (Mass Mismatch) Decision->Result_Fail Extra m/z found Action_Quant Quantify via UV (Report % Impurity) Result_Pass->Action_Quant Action_ID Identify Structure (m/z transitions) Result_Fail->Action_ID Action_ID->LC_UV Optimize Gradient

Caption: Logical workflow for cross-validating Atazanavir impurity profiles. Blue path indicates routine QC; Red path indicates deep characterization.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[7][8] Available at: [Link]

  • Kota, A., & Valli, M. V. K. A Validated Forced Degradation Method for Characterization of Atazanavir Degradants by LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 12(2), 1320-1331.[4] (2021).[4] Available at: [Link]

  • Rao, N. M., et al. Determination of genotoxic impurity in atazanavir sulphate drug substance by LC-MS.[9] Journal of Pharmaceutical and Biomedical Analysis, 132, 156-158. (2017).[2][9][10] Available at: [Link]

  • Malkhede, D., et al. Development and Validation of New RP-HPLC Method for the Estimation of Atazanavir Sulphate in Bulk and Dosages Form.[2][11] Der Pharmacia Lettre, 9(7), 37-47.[2] (2017).[2][9][10] Available at: [Link]

Sources

A Comparative Guide to the Metabolic Stability of Deuterated vs. Non-Deuterated Atazanavir

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic stability of deuterated versus non-deuterated Atazanavir. We will explore the scientific principles underpinning the use of deuterium in drug design, detail the metabolic pathways of Atazanavir, and present a comprehensive framework for evaluating the stability of its metabolites.

Introduction: The Challenge of Atazanavir's Metabolism

Atazanavir is a critical protease inhibitor used in the treatment of HIV-1 infections.[1][2] Administered orally, it is effective in both treatment-naive and treatment-experienced patients.[1] However, its therapeutic efficacy is intrinsically linked to its metabolic profile. Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes.[1][3][4][5] This rapid metabolism results in a relatively short half-life of approximately 7 hours and necessitates co-administration with pharmacokinetic enhancers like ritonavir or cobicistat to boost its bioavailability.[1][4][5]

A key strategy to enhance the metabolic stability of pharmaceuticals is selective deuteration.[6][7] This involves replacing hydrogen atoms at metabolically vulnerable positions with their heavier isotope, deuterium. This guide will compare the stability of deuterated and non-deuterated Atazanavir metabolites, providing the scientific rationale and experimental protocols for this evaluation. A deuterated version of Atazanavir, CTP-518, has been developed to improve its pharmacokinetic properties.[8]

The Scientific Principle: The Deuterium Kinetic Isotope Effect (KIE)

The enhanced stability of deuterated drugs is attributed to the Kinetic Isotope Effect (KIE) .[6][7][9] The KIE describes the change in the rate of a chemical reaction when an atom is replaced with one of its isotopes.[6][9] In the context of drug metabolism, the focus is on the cleavage of carbon-hydrogen (C-H) bonds, a common step in reactions catalyzed by CYP450 enzymes.[6][10]

Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[6][7] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, meaning more energy is required to break it.[6][7] If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting hydrogen with deuterium can significantly slow down the reaction rate.[6] This can lead to improved pharmacokinetic profiles, including a longer half-life and increased drug exposure.[7][11]

KIE cluster_0 Non-Deuterated Atazanavir cluster_1 Deuterated Atazanavir ATV Atazanavir (C-H bond) Metabolite Metabolite ATV->Metabolite CYP3A4/5 Mediated Metabolism (Faster Reaction Rate) d_ATV Deuterated Atazanavir (C-D bond) d_Metabolite Metabolite d_ATV->d_Metabolite CYP3A4/5 Mediated Metabolism (Slower Reaction Rate)

Caption: The Kinetic Isotope Effect slows the metabolism of deuterated Atazanavir.

Metabolic Pathways of Atazanavir

Atazanavir undergoes extensive Phase I metabolism, primarily through monooxygenation and dioxygenation mediated by CYP3A enzymes.[1][3] Other minor pathways include N-dealkylation, hydrolysis, and glucuronidation.[1] In vitro studies using human liver microsomes have identified at least 16 Phase I metabolites.[3][12] The major sites of metabolism are considered "metabolic hotspots" and are prime targets for deuteration. Key biotransformation pathways include:

  • Monooxidation: The addition of a single oxygen atom.

  • Dioxidation: The addition of two oxygen atoms.

  • Hydrolysis: The cleavage of chemical bonds by the addition of water.

  • N-dealkylation: The removal of an alkyl group from a nitrogen atom.

Studies have shown that oxidation is the most common metabolic pathway for Atazanavir.[13]

AtazanavirMetabolism cluster_pathways Primary Metabolic Pathways (CYP3A4/5) Atazanavir Atazanavir Monooxidation Monooxidation (e.g., M1, M2) Atazanavir->Monooxidation Dioxidation Dioxidation Atazanavir->Dioxidation N_Dealkylation N-Dealkylation Atazanavir->N_Dealkylation Hydrolysis Hydrolysis Atazanavir->Hydrolysis Workflow A Prepare Incubation Mixture: Atazanavir/d-Atazanavir + Microsomes + Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Calculate t½ and CLint G->H

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of non-deuterated and deuterated Atazanavir in a suitable solvent like DMSO. [14]2. Incubation Setup: In a 96-well plate, combine the test compound (final concentration typically 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer. [15][16]Include negative controls without NADPH. [16]3. Pre-incubation: Pre-incubate the plate at 37°C for a short period to allow the components to reach thermal equilibrium. [14]4. Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. [17][16]5. Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard. [15][17]6. Sample Processing: Centrifuge the plate to pellet the precipitated proteins. [14][16]7. LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Use a validated LC-MS/MS method to quantify the remaining parent compound at each time point. [14][18][19]The use of tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity for this analysis. [18]8. Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½) and intrinsic clearance (CLint). [17][16]

Data Comparison

The results of the microsomal stability assay can be summarized in a table for direct comparison.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Atazanavir Expected ShorterExpected Higher
Deuterated Atazanavir Expected LongerExpected Lower

Note: The exact values would be determined experimentally. Published data on a deuterated Atazanavir analog showed an approximately 50% increase in half-life compared to Atazanavir.[20]

Discussion and Implications

The experimental data is expected to show that deuterated Atazanavir has a significantly longer half-life and lower intrinsic clearance in human liver microsomes compared to its non-deuterated counterpart. This is a direct consequence of the kinetic isotope effect slowing CYP3A-mediated metabolism. [11] Therapeutic Implications:

  • Improved Pharmacokinetic Profile: A longer half-life could lead to higher trough concentrations and potentially allow for lower or less frequent dosing. [6]* Reduced Pill Burden: Enhanced metabolic stability might reduce the required dose of Atazanavir and potentially eliminate the need for a pharmacokinetic booster, simplifying treatment regimens.

  • Reduced Metabolite-Mediated Toxicity: By slowing the rate of metabolism, deuteration can reduce the formation of potentially toxic metabolites. [7]* Potential for Improved Bioavailability: While one study suggested only a marginal improvement in oral bioavailability for deuterated Atazanavir analogs, further optimization could yield more significant gains. [21]

Conclusion

The strategic deuteration of Atazanavir presents a compelling approach to overcoming its metabolic liabilities. By leveraging the kinetic isotope effect, the metabolic stability of Atazanavir can be significantly enhanced, as demonstrable through in vitro assays with human liver microsomes. This improvement in stability has the potential to translate into a more favorable pharmacokinetic profile, ultimately leading to a more effective and convenient therapeutic option for patients with HIV-1. The experimental framework provided in this guide offers a robust methodology for the direct comparison of deuterated and non-deuterated drug candidates.

References

  • Atazanavir - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Proposed atazanavir metabolite pathways (major and minor) commonly... - ResearchGate. [Link]

  • The kinetic isotope effect in the search for deuterated drugs - ResearchGate. [Link]

  • Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. [Link]

  • PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC. [Link]

  • Kinetic isotope effect - Wikipedia. [Link]

  • Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Atazanavir metabolism according to CYP3A5 status: an in vitro-in vivo assessment. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. [Link]

  • Microsomal Clearance/Stability Assay - Domainex. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed. [Link]

  • Protocols used for LC-MS analysis – Metabolomics Core Facility - EMBL. [Link]

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies | Journal of Applied Bioanalysis. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • Atazanavir, deuterated|CTP 518|CAS 1092540-56-1 - DC Chemicals. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine

[1]

Executive Summary: Operational Safety Profile

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine (hereafter referred to as NAPBC ) is a mercapturic acid conjugate containing a pyridine ring.[1] While the N-acetyl-L-cysteine moiety suggests water solubility and metabolic excretion, the presence of the pyridinyl-benzyl group dictates its disposal classification.[1]

Critical Directive: Treat this substance as a Hazardous Organic Waste . Under no circumstances should this compound be discharged into municipal wastewater systems (sink disposal).[1] The stability of the pyridine ring and the potential for aquatic toxicity require thermal destruction (incineration) as the only acceptable disposal route.

Immediate Action Card: Hazard & Logistics
ParameterOperational Status
Physical State Solid (Crystalline Powder)
Primary Hazard Irritant (Skin/Eye), Potential Aquatic Toxicity (Pyridine derivative)
RCRA Classification Non-Listed (if pure); Manage as Chemical Waste, N.O.S. (Not Otherwise Specified)
Incompatible Materials Strong Oxidizing Agents (Risk of sulfoxide formation/exothermic reaction)
Disposal Method High-Temperature Incineration (Lab Pack)
Waste Stream Organic Solids (Stream S) or Non-Halogenated Solvents (Stream A - if dissolved)

Part 1: Chemical Profile & Risk Assessment

To dispose of NAPBC correctly, one must understand the "Why" behind the protocol. This molecule is a chimera of two distinct chemical behaviors:

  • The Mercapturic Acid Tail (N-acetyl-cysteine): This portion is acidic and generally water-soluble.[1] In a biological context, this signals a detoxification product. However, in a waste drum, the sulfur atom is susceptible to oxidation.[1]

  • The Pyridinyl-Benzyl Head: This is the driver for the disposal logic.[1] Pyridine derivatives are environmentally persistent. The EPA lists Pyridine (parent) as a U196 hazardous waste [1].[1] While NAPBC is a derivative and not the parent pyridine, the Precautionary Principle mandates that we manage it with the same rigor to prevent leaching of nitrogen-heterocycles into groundwater.[1]

Bio-Safety Context: As a likely drug metabolite or synthetic reference standard, this compound should be handled as Potentially Bioactive until specific toxicology data proves otherwise.[1]

Part 2: Disposal Decision Matrix (Workflow)

The following flowchart outlines the decision logic for disposing of NAPBC, ensuring compliance with EPA 40 CFR 261 guidelines.

NAPBC_DisposalStartWaste Generation:NAPBCStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid (Dissolved)StateCheck->LiquidContainerPrimary Container:Screw-top Amber Glassor HDPESolid->ContainerBaggingSecondary Containment:Clear Zip-Lock BagContainer->BaggingLabelSolidLabeling:'Solid Chemical Waste, N.O.S.'(Contains: Pyridine derivative)Bagging->LabelSolidManifestWaste ManifestingLabelSolid->ManifestSolventCheckCheck Solvent TypeLiquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHaloNo HalogensStreamHStream: Halogenated WasteHalo->StreamHStreamNHStream: Non-Halogenated WasteNonHalo->StreamNHStreamH->ManifestStreamNH->ManifestIncinerateFinal Disposal:High-Temp IncinerationManifest->Incinerate

Figure 1: Decision matrix for segregating NAPBC waste based on physical state and solvent composition.[1]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Pure Powder)

Context: Expired reference standards or excess synthesis yield.[1]

  • Segregation: Do not mix with oxidizers (e.g., nitrates, peroxides). The thioether linkage in NAPBC can react exothermically.

  • Primary Containment: Transfer the powder into a screw-cap container (Glass or HDPE). Do not use open-top beakers or foil wrappers.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine.[1][2]

    • Constituents: 100%.[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the labeled container inside a clear, sealable plastic bag to prevent cross-contamination in the central accumulation area.

  • Accumulation: Deposit into the Lab Pack Drum designated for "Solid Organic Debris."

Scenario B: Disposal of Liquid Waste (Experimental Solutions)

Context: HPLC waste, mother liquors, or reaction mixtures.[1]

  • Solvent Identification: Identify the carrier solvent.[1]

    • If dissolved in Water/Methanol/DMSO: Use the Non-Halogenated waste stream.[1]

    • If dissolved in DCM/Chloroform: Use the Halogenated waste stream.[1]

  • pH Check: NAPBC is acidic.[1] If the waste solution is < pH 2, it technically meets the definition of Corrosive Waste (D002) [2].[3] However, in organic solvent mixtures, pH is less relevant than flammability. Do not neutralize unless explicitly required by your facility's specific permit; neutralization can cause precipitation or unexpected heat generation.[1]

  • Transfer: Pour into the appropriate safety carboy using a funnel.

    • Caution: Ensure the carboy is grounded if the solvent is flammable (e.g., Methanol).

  • Log Entry: Record the volume and concentration on the carboy's log sheet. Explicitly write "Pyridine derivative" in the comments section to alert downstream waste handlers.

Part 4: Emergency Contingencies (Spill Management)

Despite best practices, spills occur.[4][5] Because NAPBC is a solid powder, inhalation of dust is the primary immediate risk.

Spill Response Protocol:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and an N95 dust mask (or half-face respirator) to prevent inhalation of pyridine-containing dust.[1]

  • Dry Spill (Powder):

    • Do NOT sweep dry (creates dust).[1]

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • Scoop the wet material into a waste container.[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Universal Spill Pads).[1]

    • Do not use bleach. Bleach (hypochlorite) can react with the sulfur/nitrogen centers, potentially releasing toxic chloramines or sulfonyl chlorides.[1]

  • Decontamination: Wash the surface with a mild detergent and water.[1] Collect all rinse water as hazardous waste.[1]

Part 5: Regulatory Compliance & References[1]

Compliance Note: While NAPBC is not explicitly listed on the RCRA P-list or U-list, the "Cradle-to-Grave" responsibility mandates that generators characterize their waste.[1] The presence of the pyridine ring suggests that if the waste were subjected to the Toxicity Characteristic Leaching Procedure (TCLP), it could be flagged.[1] Therefore, Incineration is the only defensible disposal method to ensure complete destruction of the heterocyclic ring [3].

References
  • US Environmental Protection Agency (EPA). Listed Wastes (F, K, P, and U Lists). 40 CFR Part 261.[1][3]33. Available at: [Link]

  • US Environmental Protection Agency (EPA). Characteristic Wastes (Ignitability, Corrosivity, Reactivity, Toxicity). 40 CFR Part 261 Subpart C. Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Pyridine Safety and Hazards.[1] (General class data for pyridine derivatives). Available at: [Link][1]

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